3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
Description
3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-linked 3,5-dimethylisoxazole moiety and a 3,5-dimethylpyrazole group.
Properties
IUPAC Name |
4-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-13-11-14(2)26(22-13)19-6-5-18(20-21-19)25-9-7-24(8-10-25)12-17-15(3)23-27-16(17)4/h5-6,11H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOWTHKCBZOBLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*Experimental determination required.
Physicochemical Properties
- Melting Points : Pyrazole-thiadiazine derivatives () exhibit melting points ranging from 126°C to 205°C, influenced by diazenyl substituents. The target’s pyridazine core and piperazine linker may lower melting points compared to thiadiazines due to reduced crystallinity .
- Synthetic Yields : Analogous diazenylation reactions (e.g., compound 15b, 86% yield) suggest efficient routes for introducing aromatic groups, though the target’s isoxazole-piperazine moiety may require optimized coupling conditions .
Structural Validation and Crystallographic Considerations
The target compound’s structure, if crystallized, would likely be validated using SHELX software (e.g., SHELXL for refinement and SHELXS for solution), as these tools are industry standards for small-molecule crystallography . Key validation metrics would include:
- ADDSYM checks to detect missed symmetry.
- PLATON validation for hydrogen-bonding patterns and steric strain . Discrepancies in piperazine ring puckering or isoxazole planarity could arise, necessitating high-resolution data for accurate refinement .
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